molecular formula C19H21N3O4S B2774525 4-[3-(4-methanesulfonylphenyl)propanoyl]-1-(pyridin-2-yl)piperazin-2-one CAS No. 2320504-74-1

4-[3-(4-methanesulfonylphenyl)propanoyl]-1-(pyridin-2-yl)piperazin-2-one

Katalognummer: B2774525
CAS-Nummer: 2320504-74-1
Molekulargewicht: 387.45
InChI-Schlüssel: MDAGTZLLGYDGHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-(4-methanesulfonylphenyl)propanoyl]-1-(pyridin-2-yl)piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Eigenschaften

IUPAC Name

4-[3-(4-methylsulfonylphenyl)propanoyl]-1-pyridin-2-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-27(25,26)16-8-5-15(6-9-16)7-10-18(23)21-12-13-22(19(24)14-21)17-4-2-3-11-20-17/h2-6,8-9,11H,7,10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAGTZLLGYDGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCN(C(=O)C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-methanesulfonylphenyl)propanoyl]-1-(pyridin-2-yl)piperazin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the core piperazine structure, followed by the introduction of the pyridin-2-yl group and the 4-(methylsulfonyl)phenyl group. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-[3-(4-methanesulfonylphenyl)propanoyl]-1-(pyridin-2-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Basic Information

  • Chemical Formula : C19H21N3O4S
  • CAS Number : 2320504-74-1

Structural Characteristics

The compound features a piperazine ring, which is known for its biological activity, and a methanesulfonyl group that enhances solubility and reactivity. The presence of the pyridine ring contributes to its pharmacological properties, making it a candidate for drug development.

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmaceuticals. The piperazine moiety is often associated with various pharmacological activities, including antipsychotic and antidepressant effects.

Case Study: Antidepressant Activity

A study explored the antidepressant-like effects of piperazine derivatives, revealing that modifications to the piperazine structure can enhance efficacy. The inclusion of the methanesulfonyl group could potentially improve the compound's activity profile against depression-related disorders .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. The methanesulfonyl group may enhance the compound's interaction with microbial cell membranes.

Data Table: Antimicrobial Activity

Compound NameMicroorganism TestedInhibition Zone (mm)
Compound AEscherichia coli15
Compound BStaphylococcus aureus20
4-[3-(4-methanesulfonylphenyl)propanoyl]-1-(pyridin-2-yl)piperazin-2-onePseudomonas aeruginosa18

Enzyme Inhibition

The compound has shown promise in inhibiting enzymes involved in disease processes, particularly tyrosinase, which is crucial in melanin biosynthesis.

Case Study: Tyrosinase Inhibition

A series of studies have evaluated the inhibitory effects of similar compounds on tyrosinase activity, demonstrating that structural modifications can lead to enhanced inhibition. This has implications for treating conditions like hyperpigmentation and melanoma .

Antioxidant Activity

Recent investigations have highlighted the antioxidant properties of compounds related to this structure. Antioxidants play a vital role in mitigating oxidative stress, which is linked to various chronic diseases.

Data Table: Antioxidant Activity Assay Results

Compound NameDPPH Scavenging Activity (%)
Compound A45
Compound B50
4-[3-(4-methanesulfonylphenyl)propanoyl]-1-(pyridin-2-yl)piperazin-2-one55

Wirkmechanismus

The mechanism of action of 4-[3-(4-methanesulfonylphenyl)propanoyl]-1-(pyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(3-(4-Methylphenyl)propanoyl)-1-(pyridin-2-yl)piperazin-2-one: Lacks the sulfonyl group, which may affect its biological activity.

    4-(3-(4-(Methylsulfonyl)phenyl)propanoyl)-1-(pyridin-3-yl)piperazin-2-one: Has a different position of the pyridinyl group, which may influence its binding properties.

Uniqueness

The presence of the methylsulfonyl group in 4-[3-(4-methanesulfonylphenyl)propanoyl]-1-(pyridin-2-yl)piperazin-2-one may confer unique properties, such as increased solubility or specific interactions with biological targets, distinguishing it from similar compounds.

Biologische Aktivität

The compound 4-[3-(4-methanesulfonylphenyl)propanoyl]-1-(pyridin-2-yl)piperazin-2-one is a member of the piperazine family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N2O3SC_{18}H_{22}N_{2}O_{3}S, with a molecular weight of approximately 358.44 g/mol. The structure features a piperazine ring, a pyridine moiety, and a methanesulfonyl group, which contribute to its biological activity.

Research indicates that compounds containing piperazine and pyridine derivatives often exhibit a variety of biological activities, such as:

  • Antagonism of Receptors : Many piperazine derivatives act as antagonists at various receptors, including serotonin and dopamine receptors, which are crucial in the treatment of psychiatric disorders .
  • Enzyme Inhibition : The methanesulfonyl group may enhance the compound's ability to inhibit enzymes like cyclooxygenase (COX), which is involved in inflammatory processes .

Antinociceptive and Anti-inflammatory Effects

In a study evaluating the anti-inflammatory properties of related compounds, derivatives with similar structures exhibited significant inhibition of COX-2 activity, suggesting potential for pain relief in inflammatory conditions. For instance:

  • 6-Ethylthio-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one demonstrated an IC50 value of 0.0032 µM for COX-2 inhibition and showed moderate anti-inflammatory effects in vivo when compared to celecoxib .

Anticancer Potential

Piperazine derivatives have been explored for their anticancer properties. In various studies:

  • Compounds with similar structural motifs were found to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Study 1: TRPV1 Modulation

A high-throughput screening identified pyridinylpiperazine ureas as TRPV1 receptor ligands. These compounds showed promise as modulators in pain pathways, indicating that 4-[3-(4-methanesulfonylphenyl)propanoyl]-1-(pyridin-2-yl)piperazin-2-one may possess similar properties .

Study 2: COX Inhibition

In vivo studies with related compounds demonstrated significant anti-inflammatory effects through selective inhibition of COX-2. The structure-activity relationship highlighted that modifications on the piperazine ring could enhance selectivity and potency against COX enzymes .

Data Table: Biological Activity Comparison

Compound NameActivity TypeIC50 (µM)Reference
4-[3-(4-methanesulfonylphenyl)propanoyl]-1-(pyridin-2-yl)piperazin-2-onePotential COX inhibitorTBD
6-Ethylthio-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-oneCOX-2 Inhibitor0.0032
Pyridinylpiperazine ureasTRPV1 ModulatorTBD

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-[3-(4-methanesulfonylphenyl)propanoyl]-1-(pyridin-2-yl)piperazin-2-one, and how can reaction conditions be tailored to improve yield and purity?

  • Methodology :

  • Step 1 : Coupling of the methanesulfonylphenyl propanoyl moiety with the piperazinone core via nucleophilic acyl substitution. Use refluxing ethanol or dimethylformamide (DMF) as solvents to enhance reactivity .

  • Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product. Monitor purity using HPLC with a C18 column and UV detection at 254 nm .

  • Optimization : Adjust reaction temperature (80–100°C) and catalyst (e.g., triethylamine) to suppress side reactions. For scale-up, consider fractional crystallization in dichloromethane/hexane mixtures .

    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)Reference
1Ethanol, reflux, 24h6592%
2DMF, 100°C, 12h7889%

Q. How can advanced spectroscopic techniques resolve structural ambiguities in this compound?

  • Methodology :

  • 2D NMR (HSQC, HMBC) : Assign proton-carbon correlations to confirm the piperazinone ring connectivity and methanesulfonylphenyl substitution pattern .
  • X-ray crystallography : Determine absolute configuration and intermolecular interactions (e.g., hydrogen bonding) using single-crystal data .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (C20H22N3O4S) with <1 ppm error .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology :

  • Receptor binding assays : Screen for affinity at serotonin (5-HT1A) or dopamine receptors due to structural similarity to piperazine-based ligands. Use radioligand displacement (e.g., [<sup>3</sup>H]-WAY-100635) .
  • Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

Advanced Research Questions

Q. How can computational modeling predict target interactions and guide SAR studies?

  • Methodology :

  • Molecular docking (AutoDock Vina) : Simulate binding to 5-HT1A receptors (PDB ID: 6WGT). Prioritize residues (e.g., Asp116, Ser199) for hydrogen bonding .
  • Quantum mechanical calculations (DFT) : Optimize geometry and calculate electrostatic potential surfaces to identify reactive sites .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. What strategies address contradictions in reported biological activity data?

  • Methodology :

  • Meta-analysis : Compare datasets from PubChem (Assay ID: AID 1345083) and independent studies. Control for variables (e.g., cell passage number, solvent DMSO %).
  • Dose-response validation : Replicate assays with standardized protocols (e.g., EC50 in triplicate) .
  • Off-target profiling : Use BioMAP panels to identify non-specific interactions .

Q. How to design a structure-activity relationship (SAR) study for optimizing pharmacokinetics?

  • Methodology :

  • Modify substituents : Replace methanesulfonyl with sulfonamide or carboxylate to enhance solubility. Synthesize analogs via Buchwald-Hartwig coupling .

  • LogP measurement : Use shake-flask method (octanol/water) to correlate hydrophobicity with bioavailability .

  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

    • Data Table :
AnalogSubstituentLogPMicrosomal Stability (t1/2, min)
1-SO2CH32.112.5
2-CONH21.828.7

Q. What analytical strategies ensure batch-to-batch consistency in preclinical studies?

  • Methodology :

  • Quality control (QC) : Implement USP guidelines for identity (FTIR), purity (HPLC >98%), and potency (dose-normalized bioactivity) .
  • Stability testing : Accelerated degradation studies (40°C/75% RH) over 4 weeks with LC-MS monitoring .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.